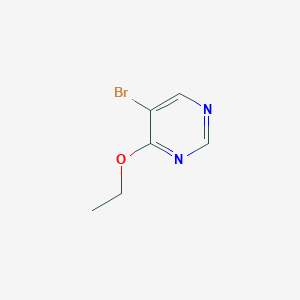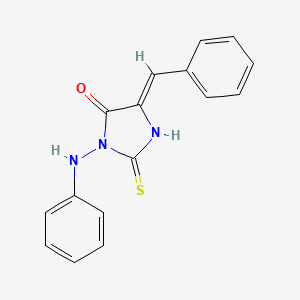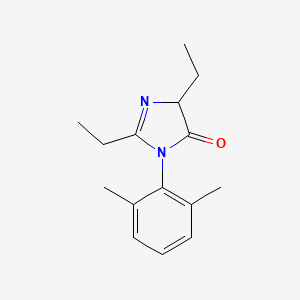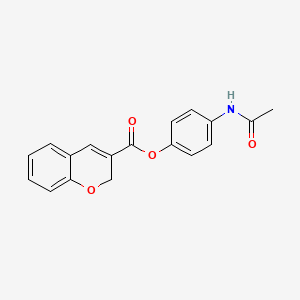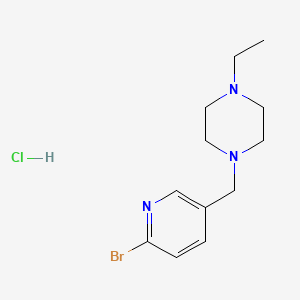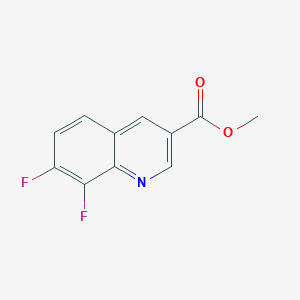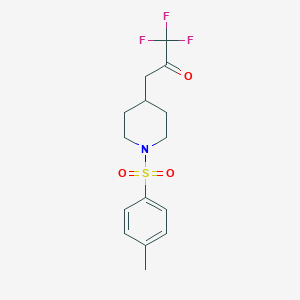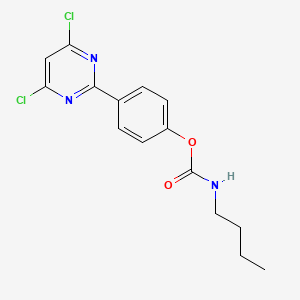
4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate typically involves the reaction of 4,6-dichloropyrimidine with phenyl butylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .
化学反应分析
Types of Reactions
4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride, are used under controlled conditions.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered functional groups.
Hydrolysis: Amine and carbon dioxide as the primary products.
科学研究应用
4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific biochemical pathways in pests or weeds.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties, such as conductivity or fluorescence
作用机制
The mechanism of action of 4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can result in the disruption of essential cellular processes, leading to the desired therapeutic or pesticidal effects .
相似化合物的比较
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile:
Uniqueness
4-(4,6-Dichloropyrimidin-2-yl)phenyl butylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
属性
CAS 编号 |
89508-79-2 |
|---|---|
分子式 |
C15H15Cl2N3O2 |
分子量 |
340.2 g/mol |
IUPAC 名称 |
[4-(4,6-dichloropyrimidin-2-yl)phenyl] N-butylcarbamate |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-2-3-8-18-15(21)22-11-6-4-10(5-7-11)14-19-12(16)9-13(17)20-14/h4-7,9H,2-3,8H2,1H3,(H,18,21) |
InChI 键 |
LYLXMKAXIBMKRZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)OC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide](/img/structure/B12941651.png)
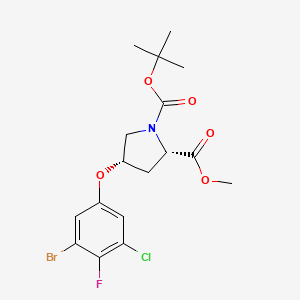
![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
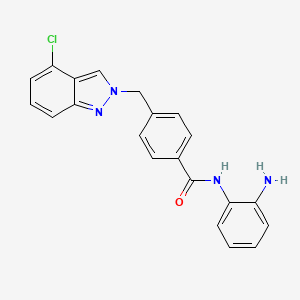

![(5-Fluorobenzo[b]thiophen-4-yl)methanamine](/img/structure/B12941678.png)

